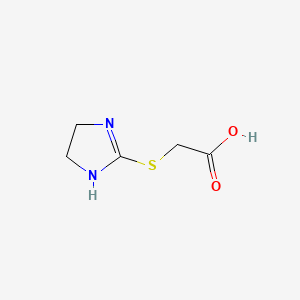
(4,5-dihydro-1H-imidazol-2-ylsulfanyl)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4,5-Dihydro-1H-imidazol-2-ylsulfanyl)acetic acid is a chemical compound with the molecular formula C5H8N2O2S and a molecular weight of 160.2 g/mol . This compound is characterized by the presence of an imidazole ring, a sulfanyl group, and an acetic acid moiety. It is primarily used in research settings, particularly in the field of proteomics .
作用机制
Target of Action
It’s known that imidazole derivatives, which this compound is a part of, have a broad range of biological activities and can interact with various targets such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of Action
Imidazole derivatives have been found to interact with their targets in various ways, leading to a range of biological effects . For instance, some imidazole derivatives have been found to modulate α2-adrenergic receptors .
Biochemical Pathways
Imidazole derivatives are known to interact with various biochemical pathways due to their broad range of biological activities .
Pharmacokinetics
Imidazole, the core structure of this compound, is known to be highly soluble in water and other polar solvents, which could influence its bioavailability .
Result of Action
Imidazole derivatives have been found to have a range of effects, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (4,5-dihydro-1H-imidazol-2-ylsulfanyl)acetic acid typically involves the reaction of imidazolidine-2-thione with 1,4-butane sultone in acetonitrile under reflux conditions . This reaction yields the desired product along with some by-products that need to be purified.
Industrial Production Methods:
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: The compound can be reduced to yield various derivatives, depending on the reducing agents used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Various reduced derivatives of the original compound.
Substitution: Substituted imidazole derivatives with different functional groups.
科学研究应用
(4,5-Dihydro-1H-imidazol-2-ylsulfanyl)acetic acid has several applications in scientific research:
相似化合物的比较
Imidazole: A basic five-membered ring structure with two nitrogen atoms.
Thiazole: Similar to imidazole but with a sulfur atom replacing one of the nitrogen atoms.
Histidine: An amino acid containing an imidazole ring, important in biological systems.
Uniqueness: (4,5-Dihydro-1H-imidazol-2-ylsulfanyl)acetic acid is unique due to the presence of both an imidazole ring and a sulfanyl group, which confer distinct chemical reactivity and biological activity compared to other similar compounds
生物活性
(4,5-Dihydro-1H-imidazol-2-ylsulfanyl)acetic acid is a compound of significant interest due to its diverse biological activities. This article provides a comprehensive overview of its mechanisms of action, pharmacological effects, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
The compound has the following chemical formula: C5H8N2O2S, with a molecular weight of 160.2 g/mol. It contains an imidazole ring, a sulfanyl group, and an acetic acid moiety, which contribute to its unique biological properties.
Target Interactions
Imidazole derivatives, including this compound, interact with various biological targets, leading to a wide range of pharmacological effects:
- Antibacterial Activity : Effective against various bacterial strains.
- Antimycobacterial Activity : Potential use in treating tuberculosis.
- Anti-inflammatory Effects : May reduce inflammation through inhibition of pro-inflammatory cytokines.
- Antitumor Properties : Exhibits cytotoxic effects on cancer cells.
Biochemical Pathways
The compound influences several biochemical pathways:
- Cell Signaling : Modulates pathways involved in cell proliferation and apoptosis.
- Redox Reactions : Functions as an antioxidant, scavenging free radicals and reducing oxidative stress.
Pharmacokinetics
The solubility of this compound in polar solvents enhances its bioavailability. Its pharmacokinetic profile indicates rapid absorption and distribution in biological systems, making it suitable for therapeutic applications.
Biological Activity Overview
| Activity Type | Description | References |
|---|---|---|
| Antibacterial | Inhibits growth of Gram-positive and Gram-negative bacteria | |
| Antimycobacterial | Active against Mycobacterium tuberculosis | |
| Anti-inflammatory | Reduces cytokine production | |
| Antitumor | Induces apoptosis in cancer cell lines | |
| Antioxidant | Scavenges free radicals |
Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial properties of this compound against various pathogens. Results indicated significant inhibition zones against both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent.
Study 2: Antitumor Activity
In vitro studies demonstrated that the compound exhibits cytotoxic effects on several cancer cell lines. The mechanism involves the induction of apoptosis through mitochondrial pathways. The IC50 values for different cell lines were found to be promising, indicating its potential as an anticancer drug candidate.
Study 3: Anti-inflammatory Effects
Research has shown that this compound can modulate inflammatory responses by downregulating the expression of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Imidazole | Basic structure with two nitrogen atoms | Limited antibacterial activity |
| Thiazole | Contains sulfur instead of nitrogen | Antifungal properties |
| Histidine | Amino acid with imidazole ring | Involved in enzymatic reactions |
This compound stands out due to its specific combination of structural features that confer distinct chemical reactivity and biological activity compared to other imidazole derivatives.
属性
CAS 编号 |
34283-85-7 |
|---|---|
分子式 |
C5H9ClN2O2S |
分子量 |
196.66 g/mol |
IUPAC 名称 |
2-(4,5-dihydro-1H-imidazol-2-ylsulfanyl)acetic acid;hydrochloride |
InChI |
InChI=1S/C5H8N2O2S.ClH/c8-4(9)3-10-5-6-1-2-7-5;/h1-3H2,(H,6,7)(H,8,9);1H |
InChI 键 |
IBXKMJZFVHYXRS-UHFFFAOYSA-N |
SMILES |
C1CN=C(N1)SCC(=O)O |
规范 SMILES |
C1CN=C(N1)SCC(=O)O.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















